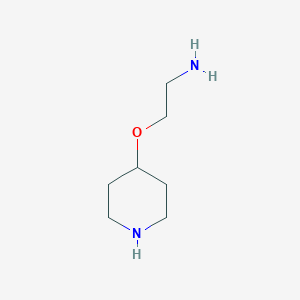
1-(2-Sulfanylethyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfanylethyl)cyclopropan-1-ol is an organic compound with the molecular formula C5H10OS It is characterized by a cyclopropane ring substituted with a hydroxyl group and a sulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylethyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol with a sulfanylethylating agent. One common method is the nucleophilic substitution reaction where cyclopropanol reacts with 2-chloroethanethiol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Sulfanylethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylethyl group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a leaving group.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylthiol derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Sulfanylethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Sulfanylethyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanylethyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: Lacks the sulfanylethyl group, making it less versatile in chemical reactions.
2-Sulfanylethanol: Lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Cyclopropylmethanol: Similar structure but with a methylene group instead of a sulfanylethyl group.
Uniqueness
1-(2-Sulfanylethyl)cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a sulfanylethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H10OS |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
1-(2-sulfanylethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-5(1-2-5)3-4-7/h6-7H,1-4H2 |
InChI Key |
MCCUXMINNUDIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)







